9alpha-Fluoromedroxyprogesterone acetate is a synthetic progestin derived from medroxyprogesterone acetate, which itself is a widely used contraceptive and hormone replacement therapy medication. This compound has garnered attention for its potential applications in cancer treatment, particularly due to its anti-angiogenic properties. The fluorination at the 9-alpha position enhances its biological activity compared to its parent compound.
9alpha-Fluoromedroxyprogesterone acetate is classified as a synthetic steroid hormone. It belongs to the category of progestins, which are compounds that mimic the action of progesterone in the body. The synthesis of this compound typically involves the modification of medroxyprogesterone acetate through fluorination, enhancing its pharmacological profile.
The synthesis of 9alpha-Fluoromedroxyprogesterone acetate can be achieved through several methods, primarily focusing on the fluorination of medroxyprogesterone acetate. One common approach involves:
This method allows for the selective introduction of a fluorine atom at the 9-alpha position, which is crucial for enhancing the compound's biological activity.
The molecular formula of 9alpha-Fluoromedroxyprogesterone acetate is C23H31F O3. Its structure can be depicted as follows:
The three-dimensional conformation of this compound can significantly influence its binding affinity and biological activity.
The primary chemical reaction involving 9alpha-Fluoromedroxyprogesterone acetate is its interaction with progesterone receptors. The fluorination alters the electronic properties of the molecule, affecting how it engages with these receptors.
These reactions are pivotal in determining the therapeutic efficacy of the compound.
The mechanism of action for 9alpha-Fluoromedroxyprogesterone acetate involves:
Data suggest that its enhanced potency compared to medroxyprogesterone acetate may lead to improved therapeutic outcomes in cancer treatments.
These properties are essential for understanding how the compound behaves in various formulations and biological environments.
9alpha-Fluoromedroxyprogesterone acetate has several scientific applications:
9α-Fluoromedroxyprogesterone acetate (FMPA) emerged from targeted efforts in the 1990s–2000s to enhance the anti-angiogenic properties of medroxyprogesterone acetate (MPA). Developed by Meiji Dairies Corporation, FMPA was engineered through strategic fluorination at the 9α position of the steroid nucleus. This modification aimed to amplify MPA’s biological activity by leveraging fluorine’s strong electronegativity, which enhances receptor binding affinity and metabolic stability. Initial synthesis routes were inefficient (10 steps, 1% yield), but optimization reduced this to 6 steps with a 12% yield, enabling robust preclinical evaluation [1] [6]. The primary objective was to create a potent angiogenesis inhibitor for cancers, particularly those resistant to conventional therapies, by exploiting steroid-mediated pathways without glucocorticoid side effects [1] [4].
Table 1: Key Milestones in FMPA Development
Year | Development Phase | Key Findings |
---|---|---|
1997 | Initial Synthesis | First reported synthesis; confirmed structural novelty and anti-angiogenic intent [1] |
1999 | Pharmacokinetic Profiling | Demonstrated similar plasma kinetics but higher free fraction vs. MPA in rats [2] |
2000 | Mammary Carcinoma Models | Showed superior tumor suppression in DMBA-induced rat models [1] |
2006 | Efficacy Optimization | Achieved higher-yield synthesis and choroidal neovascularization suppression [6] |
FMPA (C₂₄H₃₃FO₄) is a fluorinated derivative of MPA (C₂₄H₃₄O₄), differing solely by a fluorine atom at the 9α position. This modification induces three key changes:
Functionally, FMPA’s fluorination reduces hepatic metabolism. Its hepatic intrinsic clearance (64 L/h/kg) is 4.5-fold lower than MPA’s (293 L/h/kg), extending its biological activity [2]. Unlike MPA, which shows androgenic effects via androgen receptor activation, FMPA’s steric bulk at C9 may hinder this interaction, refining its selectivity [7] [10].
Table 2: Structural and Pharmacokinetic Comparison of FMPA and MPA
Property | FMPA | MPA | Biological Impact |
---|---|---|---|
Molecular Formula | C₂₄H₃₃FO₄ | C₂₄H₃₄O₄ | Altered steric interactions |
log P | 3.1 | 3.8 | Higher solubility; tissue distribution |
Aqueous Solubility | 3.8 μg/mL | 1.1 μg/mL | Enhanced bioavailability |
Hepatic Clearance | 64 L/h/kg | 293 L/h/kg | Prolonged half-life |
Urinary Excretion | 4.7% (unchanged) | 0.7% (unchanged) | Reduced metabolism |
Angiogenesis—the formation of new blood vessels—is a hallmark of cancer progression, enabling tumor growth beyond 1–2 mm³ by supplying oxygen and nutrients. Hypoxic tumor microenvironments activate hypoxia-inducible factors (HIF), upregulating vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) [3] [5]. These pathways stimulate endothelial cell proliferation, migration, and vessel destabilization.
FMPA directly targets this process by:
Table 3: Anti-Angiogenic Efficacy of FMPA in Preclinical Models
Model System | Dose/Route | Key Outcome | Reference |
---|---|---|---|
Rabbit Cornea Assay | 1 μg/day, sustained release | 90% reduction in vessel growth vs. 60% for MPA | [1] |
DMBA-Induced Mammary Tumors (Rat) | 10 mg/kg, SC with DM-β-cyclodextrin | 85% tumor volume reduction; 2-fold greater than MPA | [6] |
Laser Choroidal Injury (Rat) | 0.5 mg, subconjunctival | 75% decrease in neovascular area | [1] |
FMPA’s potency stems from its dual steroid receptor engagement and extended tissue residence, positioning it as a template for next-generation angiostatic steroids. Despite promising preclinical data, clinical development was discontinued post-Phase I due to strategic portfolio decisions, not efficacy or safety concerns [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7